CGS 35601 vs. Selective ECE-1 Inhibitor CGS 35066: Differentiated by Triple-Target Potency
CGS 35601 distinguishes itself from selective ECE-1 inhibitors like CGS 35066 by its potent and balanced triple-enzyme inhibition. While both compounds inhibit human ECE-1 with similar nanomolar potency (IC50 values of 55 nM and 22 nM, respectively), their activity against NEP is starkly different. CGS 35601 is a highly potent NEP inhibitor (IC50 = 2 nM) [1], whereas CGS 35066 is virtually inactive against this enzyme (IC50 = 2,300 nM), representing a >100-fold selectivity for ECE-1 over NEP . This means that in an experimental system, CGS 35066 will primarily suppress ET-1 production, while CGS 35601 will simultaneously suppress ET-1 and Ang II biosynthesis and prevent the degradation of ANP, leading to a profoundly different overall pharmacodynamic profile [2].
| Evidence Dimension | Inhibitory Potency against NEP (IC50) |
|---|---|
| Target Compound Data | 2 nM (CGS 35601) |
| Comparator Or Baseline | 2,300 nM (CGS 35066) |
| Quantified Difference | 1,150-fold more potent NEP inhibition by CGS 35601 |
| Conditions | In vitro enzymatic assay against human ECE-1 and rat kidney NEP (as reported in primary literature and vendor datasheets) |
Why This Matters
For researchers studying the integrated cardiovascular effects of NEP inhibition in conjunction with ECE and ACE blockade, CGS 35066 is an unsuitable tool due to its negligible NEP activity; CGS 35601 is the required compound.
- [1] Trapani, A. J., Beil, M. E., Bruseo, C. W., Savage, P., Chou, M., & Jeng, A. Y. (2004). CGS 35601 and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme. *Journal of Cardiovascular Pharmacology*, 44(Suppl 1), S211-S215. View Source
- [2] Battistini, B., Daull, P., & Jeng, A. Y. (2005). CGS 35601, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme. *Cardiovascular Drug Reviews*, 23(4), 317-330. View Source
